(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Description
5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxypropyl group, and a methylbenzoyl group
Properties
Molecular Formula |
C22H22FNO4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22FNO4/c1-14-7-9-15(10-8-14)20(25)18-19(16-5-3-6-17(23)13-16)24(11-4-12-28-2)22(27)21(18)26/h3,5-10,13,19,25H,4,11-12H2,1-2H3/b20-18+ |
InChI Key |
KYCDPNWRRZWGBT-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Fluorophenyl Group:
Addition of the Hydroxy Group: This step involves the hydroxylation of the compound to introduce the hydroxy group.
Attachment of the Methoxypropyl Group: This step involves the alkylation of the compound to introduce the methoxypropyl group.
Incorporation of the Methylbenzoyl Group: This step involves the acylation of the compound to introduce the methylbenzoyl group.
Industrial production methods for this compound would involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, nucleophiles like sodium methoxide, and hydrolyzing agents like hydrochloric acid.
Scientific Research Applications
5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(3-Fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
- **5-(3-Fluorophenyl)-3-hydroxy-1-
5-(3-Chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a chlorophenyl group instead of a fluorophenyl group.
5-(3-Fluorophenyl)-3-hydroxy-1-(3-ethoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has an ethoxypropyl group instead of a methoxypropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
